molecular formula C10H8ClF3O2 B13689483 (S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone

Katalognummer: B13689483
Molekulargewicht: 252.62 g/mol
InChI-Schlüssel: YLTAWMYDIHYJGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is a chiral compound with significant importance in various fields of chemistry and industry. This compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone typically involves the use of trifluoromethyl ketones. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable chiral auxiliary under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve catalytic hydrogenation, selective oxidation, and other advanced methodologies to achieve the desired stereochemistry and chemical structure .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is utilized in several scientific research applications:

Wirkmechanismus

The mechanism by which (S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone is unique due to its combination of a chiral center, trifluoromethyl group, and chlorinated aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H8ClF3O2

Molekulargewicht

252.62 g/mol

IUPAC-Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropan-1-one

InChI

InChI=1S/C10H8ClF3O2/c1-5(15)9(16)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3

InChI-Schlüssel

YLTAWMYDIHYJGY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.